![molecular formula C15H12ClF3N4O2S2 B2429388 N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide CAS No. 392298-95-2](/img/structure/B2429388.png)
N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
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Overview
Description
The compound contains several functional groups including an amide group (-CONH2), a thiadiazole ring, and a trifluoromethyl group (-CF3). The presence of these functional groups could give the compound various chemical properties and reactivities .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques such as NMR, IR, and mass spectrometry. Unfortunately, without specific data for this compound, I can’t provide a detailed molecular structure analysis .Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups. For example, the amide group might undergo hydrolysis, the thiadiazole ring might participate in electrophilic substitution reactions, and the trifluoromethyl group is generally quite stable but can be involved in certain reactions under specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, etc. These properties are determined by the compound’s molecular structure and functional groups .Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds structurally related to N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide has focused on developing efficient synthesis methods and understanding their chemical properties. For example, Nötzel et al. (2001) demonstrated a new and efficient access to thiazoline‐4‐carboxylates and cysteine derivatives incorporating cyclopropyl groups, showcasing the versatility of thiocarboxamides in chemical synthesis Nötzel, Labahn, Es-Sayed, & Meijere, 2001. Similarly, Regainia et al. (2000) reported a practical access to a series of five-membered cyclosulfamides, starting from amino acids and chlorosulfonyl isocyanate, underlining the potential for creating valuable tools for asymmetric synthesis Regainia, Abdaoui, Aouf, Dewynter, & Montero, 2000.
Potential Anticancer Activities
Investigations into the pharmacological applications of structurally related compounds have highlighted their potential in anticancer therapy. Gomha et al. (2017) synthesized a novel series of pharmacophores containing thiazole moiety, evaluated as potent anticancer agents, illustrating the significance of heterocyclic compounds in medicinal chemistry Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017.
Antimicrobial and Antifungal Applications
Kumar and Panwar (2015) synthesized bis-heterocyclic derivatives containing thiadiazole moieties and evaluated their antimicrobial, anti-inflammatory, analgesic, ulcerogenic, and toxic activities. This research exemplifies the broad spectrum of biological activities that such compounds can exhibit, with specific derivatives showing potent antimicrobial properties Kumar & Panwar, 2015.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N4O2S2/c16-9-4-3-8(15(17,18)19)5-10(9)20-11(24)6-26-14-23-22-13(27-14)21-12(25)7-1-2-7/h3-5,7H,1-2,6H2,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPYLZDOMMMKPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide |
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